molecular formula C13H12BClO3 B1420326 4-(3-Chlorophenylmethoxy)phenylboronic acid CAS No. 871125-96-1

4-(3-Chlorophenylmethoxy)phenylboronic acid

Cat. No. B1420326
M. Wt: 262.5 g/mol
InChI Key: DFIQBPGCTYISHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of phenylboronic acids, to which CPMBA belongs, often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .


Molecular Structure Analysis

The molecular structure of CPMBA is characterized by a boron atom connected to two hydroxyl groups and a phenyl ring, which is further connected to a 3-chlorophenyl group through a methoxy bridge. The boron atom in boronic acids is typically sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including CPMBA, are mild Lewis acids and are generally stable and easy to handle, making them important to organic synthesis . They can participate in various reactions, including Suzuki-Miyaura coupling reactions .


Physical And Chemical Properties Analysis

CPMBA is a solid compound . The exact physical and chemical properties specific to CPMBA were not found in the search results.

Scientific Research Applications

Supramolecular Assemblies

4-(3-Chlorophenylmethoxy)phenylboronic acid and its derivatives play a crucial role in the design and synthesis of supramolecular assemblies. Studies have shown that phenylboronic acids can form hydrogen bonds and cyclic hydrogen bonding dimers in crystal structures, which are essential for creating supramolecular structures (Pedireddi & Seethalekshmi, 2004).

Advanced Bio-Applications

Phenylboronic acid-decorated polymeric nanomaterials, including its derivatives, have been established as vital tools in advanced bio-applications. Their ability to form reversible complexes with polyols has been exploited in diagnostic and therapeutic applications, such as drug delivery systems and biosensors (Lan & Guo, 2019).

Molecular Recognition and Chemosensing

The compound and its analogs are significant in molecular recognition and chemosensing technologies. They have been studied for their interactions with bifunctional substrates like catechol and alpha-hydroxyisobutyric acid, which are pertinent to the formation of intramolecular bonds in chemosensing applications (Zhu et al., 2006).

Carbohydrate Chemistry

In carbohydrate chemistry, phenylboronic acid and its derivatives, including 4-(3-Chlorophenylmethoxy)phenylboronic acid, are used to synthesize specifically substituted or oxidized sugar derivatives. They play a role in chromatographic solvents and electrophoretic separations of polyhydroxy compounds (Ferrier, 1972).

Glucose Sensing

This compound has been utilized in the synthesis of new monomers for enzyme-free glucose sensing. Its derivatives are effective in detecting glucose under physiological conditions, highlighting its potential in medical diagnostics and monitoring (Bao et al., 2021).

Safety And Hazards

The safety data sheet for a similar compound, phenylboronic acid, indicates that it is harmful if swallowed and may cause eye irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment when handling the compound .

Future Directions

Boronic acids, including CPMBA, continue to be valuable tools in the fields of chemistry, biology, and medicinal sciences. Their unique reactivity and biological activity make them promising candidates for the development of new synthetic methods and therapeutic agents .

properties

IUPAC Name

[4-[(3-chlorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BClO3/c15-12-3-1-2-10(8-12)9-18-13-6-4-11(5-7-13)14(16)17/h1-8,16-17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFIQBPGCTYISHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OCC2=CC(=CC=C2)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655849
Record name {4-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chlorophenylmethoxy)phenylboronic acid

CAS RN

871125-96-1
Record name B-[4-[(3-Chlorophenyl)methoxy]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871125-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(3-Chlorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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